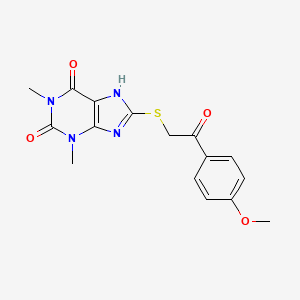

8-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du WAY-604595 implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, le chlorure de 2-(4-méthoxyphényl)-2-oxoéthyle. Cet intermédiaire est ensuite mis à réagir avec la 8-mercapto-1,3-diméthylxanthine dans des conditions spécifiques pour donner le produit final . Les conditions de réaction impliquent généralement l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et la réaction est effectuée dans un solvant organique comme le diméthylformamide ou le dichlorométhane .

Analyse Des Réactions Chimiques

Le WAY-604595 subit diverses réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que l'éthanol ou l'acétonitrile, et des températures de réaction allant de la température ambiante aux conditions de reflux . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le WAY-604595 a plusieurs applications de recherche scientifique, notamment :

Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les procédés industriels.

Mécanisme d'action

Le mécanisme d'action du WAY-604595 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Il exerce ses effets en se liant à ces cibles et en modulant leur activité, entraînant des modifications des processus cellulaires et des voies de signalisation . Les cibles moléculaires et les voies exactes impliquées font encore l'objet d'investigations, mais des études suggèrent qu'il pourrait affecter des voies liées à l'inflammation et à la prolifération cellulaire .

Applications De Recherche Scientifique

WAY-604595 has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of WAY-604595 involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect pathways related to inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Le WAY-604595 peut être comparé à d'autres composés similaires, tels que :

8-((2-(4-chlorophényl)-2-oxoéthyl)thio)-1,3-diméthyl-1H-purine-2,6(3H,7H)-dione : Ce composé présente une structure similaire, mais avec un atome de chlore au lieu d'un groupe méthoxy, ce qui peut entraîner des propriétés chimiques et biologiques différentes.

8-((2-(4-fluorophényl)-2-oxoéthyl)thio)-1,3-diméthyl-1H-purine-2,6(3H,7H)-dione : La présence d'un atome de fluor peut affecter la réactivité du composé et ses interactions avec les cibles biologiques.

Activité Biologique

The compound 8-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O4S with a molecular weight of approximately 398.46 g/mol. The structure features a purine core, which is significant in many biological processes.

| Property | Value |

|---|---|

| Molecular Weight | 398.46 g/mol |

| Solubility | Soluble in organic solvents |

| Log P | Indicates lipophilicity |

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The compound has been investigated for its potential to inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of purine have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that this compound could potentially inhibit cell proliferation in cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Antiviral Properties

The purine derivative class is known for its antiviral activities. Similar compounds have been reported to exhibit inhibitory effects against viral replication, including HIV and other RNA viruses. The mechanism often involves interference with viral enzymes or receptor binding.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as kinases and phosphatases. This inhibition can modulate signaling pathways critical for cell growth and survival, making it a candidate for targeted cancer therapies.

Case Studies

- In Vitro Studies : A study involving the evaluation of various derivatives showed promising results for compounds similar to this compound against cancer cell lines such as HT-29 and TK-10. These studies revealed IC50 values indicating effective concentrations required to inhibit 50% of cell viability.

- Mechanistic Insights : Research exploring the mechanism of action highlighted that the compound could induce apoptosis by activating caspase pathways in cancer cells. This suggests a potential application in developing chemotherapeutic agents.

Propriétés

IUPAC Name |

8-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-19-13-12(14(22)20(2)16(19)23)17-15(18-13)25-8-11(21)9-4-6-10(24-3)7-5-9/h4-7H,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITPQUGTTQPTRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.